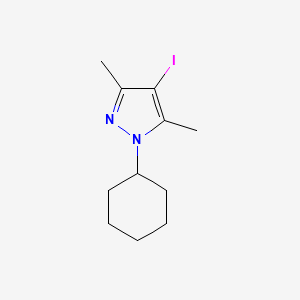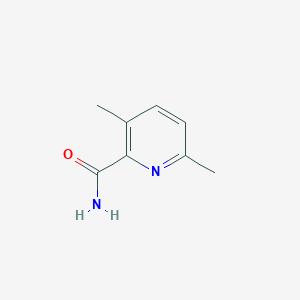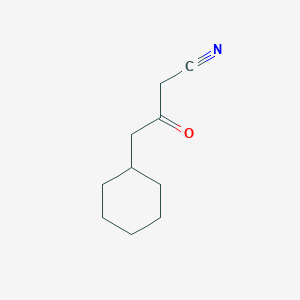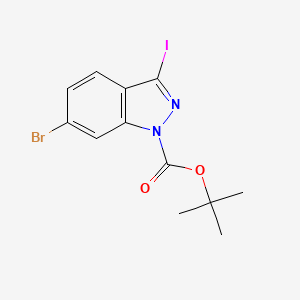![molecular formula C13H18ClN3O3 B13087162 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C13H17N3O3•HCl and a molecular weight of 299.75 g/mol . This compound is known for its applications in proteomics research and has been studied for its potential biological activities .
Méthodes De Préparation
The synthesis of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxyquinazolin-4(3H)-one: The parent compound without the ethylamino group.
2-[(methylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one: A similar compound with a methylamino group instead of an ethylamino group.
2-[(propylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one:
Propriétés
Formule moléculaire |
C13H18ClN3O3 |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O3.ClH/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12;/h5-6,14H,4,7H2,1-3H3,(H,15,16,17);1H |
Clé InChI |
NOJNHMUGVYYFHT-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


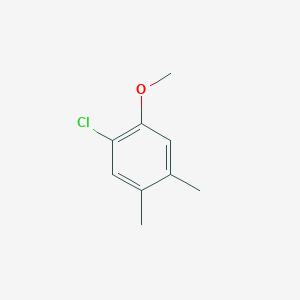
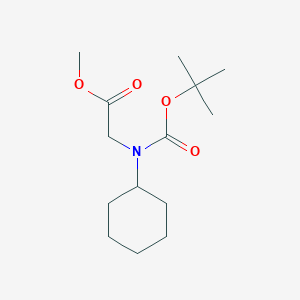


![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
